

Technical Monograph: VT-464 Racemate (Seviteronel Precursor)

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Compound of Interest

Compound Name: VT-464 racemate

CAS No.: 1375603-36-3; 1375603-38-5;
1610537-15-9

Cat. No.: B2450732

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CAS: 1375603-36-3 | Class: Non-steroidal CYP17A1 Lyase Inhibitor / AR Antagonist

Executive Summary

VT-464 (Seviteronel) represents a significant evolution in prostate cancer therapeutics, designed to overcome the limitations of first-generation CYP17A1 inhibitors like abiraterone. While abiraterone indiscriminately inhibits both the 17

-hydroxylase and 17,20-lyase activities of CYP17A1—necessitating prednisone co-administration to manage mineralocorticoid excess—VT-464 exhibits a high degree of selectivity for the 17,20-lyase component.^{[1][2]}

CAS 1375603-36-3 refers specifically to the racemic mixture of the compound. In drug development workflows, this racemate is the immediate synthetic product prior to chiral resolution. The biologically active eutomer is the (S)-enantiomer (Seviteronel, CAS 1610537-15-9). This guide details the physicochemical profile of the racemate, its mechanism of action, and the critical protocols for its synthesis, resolution, and biological validation.

Chemical Profile & Physicochemical Properties^{[3][4]} ^{[5][6][7][8][9]}

The following data aggregates experimentally determined and predicted values for the racemate.

Property	Value	Notes
Chemical Name	1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-ol	IUPAC
Molecular Formula	C H F N O	
Molecular Weight	399.34 g/mol	
Appearance	White to off-white solid powder	
Solubility	DMSO: ~50 mg/mL (125 mM) Ethanol: Soluble Water: Insoluble (<0.1 mg/mL)	Lipophilic nature requires organic co-solvents for biological assays.[3][4]
pKa	~11.5 (Calculated)	Weakly acidic due to the tertiary alcohol/triazole moiety.
LogP	~4.05	High lipophilicity; indicates good membrane permeability but requires formulation optimization.
Chiral Center	C1 (Carbon attached to the hydroxyl group)	Racemate contains 50:50 mixture of (R) and (S) enantiomers.

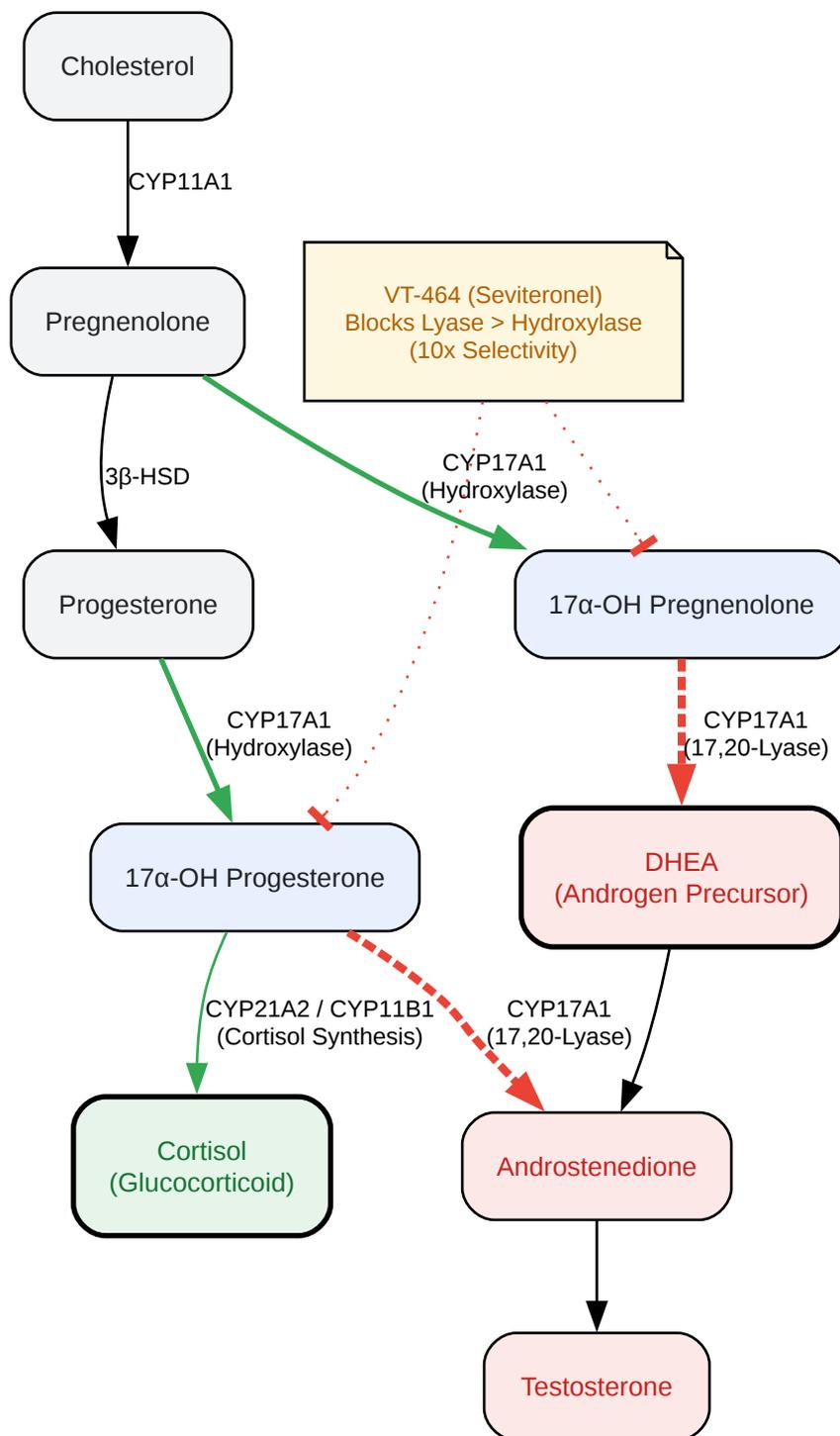
Mechanism of Action: Selective CYP17A1 Inhibition[1][10]

VT-464 is distinguished by its dual mechanism:

- **Selective 17,20-Lyase Inhibition:** It targets the androgen-generating step of the steroidogenic pathway without blocking the cortisol-generating 17 α -hydroxylase step.[5]
- **Androgen Receptor (AR) Antagonism:** It acts as a competitive antagonist at the AR, effective even against mutant forms (e.g., T877A, F876L).[6]

Signaling Pathway Visualization

The following diagram illustrates the differential inhibition profile of VT-464 compared to non-selective inhibitors.



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Figure 1: Steroidogenic pathway showing the selective blockade of the 17,20-lyase step by VT-464, preserving cortisol biosynthesis.[7]

Synthesis and Chiral Resolution (Core Protocol)

The synthesis of VT-464 typically yields the racemate (CAS 1375603-36-3) first.[3] The subsequent isolation of the active (S)-enantiomer is a critical quality attribute.

Synthetic Route (Racemate Formation)

The racemate is synthesized via the nucleophilic addition of a triazole organometallic reagent to a ketone precursor.

- Precursor: 1-(6,7-bis(difluoromethoxy)naphthalen-2-yl)-2-methylpropan-1-one.[4]
- Reagent: 4-lithio-2H-1,2,3-triazole (generated in situ via n-BuLi and triazole derivative).
- Reaction: The lithiated triazole attacks the carbonyl carbon of the ketone.
- Product: This creates the tertiary alcohol at C1. Because the ketone is planar, the attack occurs from both faces, yielding the racemate (50:50 mixture).

Chiral Resolution Protocol (Self-Validating)

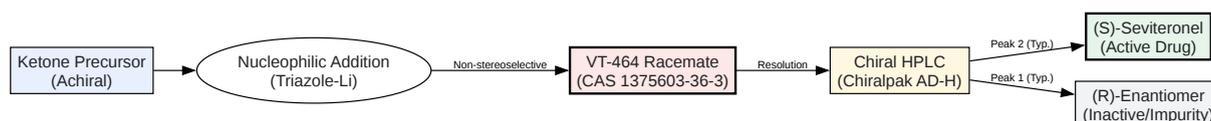
To isolate the active drug from the racemate, Chiral HPLC is the industry standard. Below is a validated method for separating triazole-based tertiary alcohols.

Methodology: Chiral Normal-Phase HPLC

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 μ m silica).
- Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
- Flow Rate: 1.0 mL/min.[8]
- Temperature: 25°C.
- Detection: UV at 254 nm.
- Validation Criterion:

- Resolution (Rs): > 1.5 (Baseline separation).
- Peak 1: (R)-Enantiomer (typically elutes first on AD-H, confirm with standard).
- Peak 2: (S)-Enantiomer (Active VT-464).

Workflow Diagram:



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Figure 2: Synthetic workflow from achiral precursor to purified active enantiomer.

Experimental Protocols

Protocol A: CYP17A1 Enzymatic Inhibition Assay

This assay validates the potency and selectivity of the racemate (or purified enantiomer).

Materials:

- Recombinant human CYP17A1 expressed in E. coli or yeast microsomes.
- Substrates: [3H]-Pregnenolone (for Lyase activity) and Progesterone (for Hydroxylase activity).
- Cofactor: NADPH regenerating system.

Procedure:

- Preparation: Dilute **VT-464 racemate** in DMSO (final assay concentration <0.1% DMSO). Prepare serial dilutions (1 nM to 10 μM).

- Incubation (Lyase): Incubate microsomes with [3H]-17
-hydroxypregnenolone and VT-464 for 10–20 min at 37°C.
- Incubation (Hydroxylase): Incubate microsomes with Progesterone and VT-464 for 10–20 min at 37°C.
- Termination: Stop reaction with ice-cold acetonitrile.
- Analysis: Separate metabolites via HPLC-radiometry or LC-MS/MS.
 - Lyase Activity Marker: Conversion of 17
-hydroxypregnenolone
DHEA.
 - Hydroxylase Activity Marker: Conversion of Progesterone
17
-hydroxyprogesterone.
- Calculation: Plot % inhibition vs. log[Concentration] to determine IC

Expected Results (Racemate):

- Lyase IC
: ~69 nM (High Potency).^[5]
- Hydroxylase IC
: ~670 nM.
- Note: The pure (S)-enantiomer will exhibit slightly higher potency than the racemate, as the (R)-enantiomer is generally less active or inactive.

References

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